2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-14-9-10-18-16(13-22(25)26-20(18)11-14)12-21(24)23-19-8-4-6-15-5-2-3-7-17(15)19/h2-11,13H,12H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVLRENANRKNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide typically involves the condensation of 7-methyl-2-oxo-2H-chromene-4-carbaldehyde with naphthalen-1-ylamine in the presence of an appropriate catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromen-2-one moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that coumarin derivatives, including 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide, exhibit significant anticancer properties.
Case Study: Cytotoxicity against Cancer Cell Lines
In vitro studies have demonstrated that this compound shows selective cytotoxicity towards various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), suggesting potential for development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been explored, particularly in relation to metabolic pathways relevant to diseases such as diabetes and cancer.
Mechanism of Action
Preliminary findings suggest that it may inhibit enzymes involved in glucose metabolism and cancer progression, although further studies are needed to elucidate the specific mechanisms involved .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of coumarin derivatives. Modifications to the naphthyl and acetamide groups can significantly influence the compound's efficacy and selectivity.
Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Coumarin | Basic structure | Anticoagulant |
| 7-Hydroxycoumarin | Hydroxy group at position 7 | Antioxidant |
| 4-Methylcoumarin | Methyl group at position 4 | Antifungal |
| This compound | Coumarin backbone with naphthyl moiety | Anticancer, Antimicrobial |
Mechanism of Action
The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Activity Comparisons
Structural and Functional Insights
Core Structure Variations: The target compound employs a coumarin-naphthalene scaffold, differing from analogs like 6m (triazole linker) and 4i (imidazolone core). The coumarin’s planar structure may enhance binding to enzyme active sites through π-π stacking, while the triazole in 6m introduces additional hydrogen-bonding sites . Compound 23 replaces the coumarin with a thiazolidinone, a known pharmacophore for anti-Parkinsonian activity, highlighting how core structure dictates target specificity .
Electron-withdrawing groups (e.g., 4-chlorophenyl in 6m) may enhance enzyme inhibition but reduce metabolic stability, whereas the target compound’s methyl group balances hydrophobicity and steric effects .
Enzymatic Selectivity: The pyrazoloquinoxaline derivative in exhibits MAO-A selectivity (IC50 = 0.028 mM), attributed to its bulky substituents. In contrast, the target compound’s naphthalene-coumarin hybrid may favor MAO-B or cholinesterase inhibition, as seen in similar naphthalene-acetamide derivatives .
Crystallographic and Conformational Analysis
- highlights the importance of dihedral angles between aromatic rings in acetamide derivatives. The target compound’s coumarin-naphthalene system may adopt a more planar conformation, optimizing interactions with MAO-B or AChE active sites.
Biological Activity
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide, with the CAS number 919856-82-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 343.4 g/mol. The structure includes a coumarin moiety, which is known for various biological activities, and an acetamide group that may contribute to its pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 919856-82-9 |
| Molecular Formula | C22H17NO3 |
| Molecular Weight | 343.4 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Activity
Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the naphthalene moiety enhances the interaction with cellular targets, potentially increasing cytotoxicity against cancer cells.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies suggest that it possesses activity against several bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It has been suggested that coumarin derivatives can inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies indicate that this compound binds effectively to the active site of AChE, thereby enhancing cognitive function and reducing oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives is often linked to specific structural features:
- Substitution Patterns : The presence of electron-donating or withdrawing groups can significantly influence the biological activity. For example, modifications at the 4-position of the naphthalene ring may enhance potency.
- Hydrophilicity and Lipophilicity : Balancing hydrophilic and lipophilic characteristics is crucial for optimal bioavailability and cellular uptake.
Study on Anticancer Activity
A study investigating various coumarin derivatives showed that those with naphthalene substitutions exhibited enhanced anticancer activity against human breast cancer cells (MCF7). The mechanism was attributed to increased apoptosis rates and inhibition of tumor growth in xenograft models .
Neuroprotective Study
In a neuroprotective study, this compound was evaluated for its ability to inhibit AChE in vitro. Results indicated a significant reduction in AChE activity compared to control groups, suggesting potential for developing therapeutic agents for Alzheimer's disease .
Q & A
Basic: What are the established synthetic routes for 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide, and what reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of the chromenone core via condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions (e.g., NaOH or KOH) .
- Step 2: Functionalization at the 4-position of the chromenone core using chloroacetyl chloride or similar reagents.
- Step 3: Coupling with naphthalen-1-amine via nucleophilic acyl substitution in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base at 0–5°C .
- Purification: Recrystallization from toluene or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity .
Key Optimization Factors:
- Temperature control during coupling (≤10°C minimizes side reactions).
- Use of anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis.
- Catalysts like DMAP for acylations improve reaction efficiency .
Advanced: How can researchers resolve contradictions in reported biological activities of similar chromenone-acetamide derivatives across different studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions, cell lines, or structural analogs. Strategies include:
- Standardized Assays: Replicate studies under uniform conditions (e.g., MIC assays for antimicrobial activity using CLSI guidelines).
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 7-methyl vs. 7-hydroxy groups) using in vitro cytotoxicity (MTT) and enzyme inhibition assays (e.g., COX-2 or CYP450) .
- Molecular Docking: Validate target interactions (e.g., with PARP-1 or tubulin) using software like AutoDock Vina, cross-referenced with crystallographic data (e.g., PDB IDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
